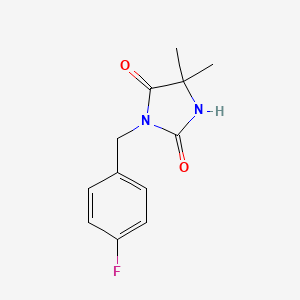

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione

Description

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGCWDDLGZBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction: Nucleophilic Substitution

The primary synthesis involves the reaction of 5,5-dimethylhydantoin with 4-fluorobenzyl chloride in the presence of a base. The mechanism proceeds via deprotonation of the hydantoin’s NH group, followed by nucleophilic attack on the benzyl chloride’s electrophilic carbon.

- Dissolve 5,5-dimethylhydantoin (1.0 equiv) in dimethylformamide (DMF).

- Add 4-fluorobenzyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv).

- Reflux at 80–100°C for 12–24 hours.

- Isolate the product via crystallization (ethanol/water) or silica gel chromatography.

Stoichiometric and Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

- Excess base (e.g., K₂CO₃) ensures complete deprotonation of the hydantoin, minimizing side reactions.

Optimization of Reaction Conditions

Temperature and Time Dependence

Systematic studies reveal that prolonged reflux (>18 hours) at 90°C maximizes yields (Table 1).

Table 1: Yield Variation with Temperature and Time

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 80 | 12 | 62 |

| 90 | 18 | 78 |

| 100 | 24 | 71 |

Higher temperatures (>100°C) promote decomposition, while shorter durations limit conversion.

Base Selection

Alternative bases were evaluated for cost and efficiency (Table 2):

Table 2: Base Performance in Synthesis

| Base | Solubility in DMF | Yield (%) |

|---|---|---|

| Potassium carbonate | Moderate | 78 |

| Sodium hydride | High | 65 |

| Triethylamine | High | 58 |

Potassium carbonate balances reactivity and practicality, whereas stronger bases (e.g., NaH) induce side reactions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols emphasize continuous flow chemistry to improve throughput and safety:

- Process Parameters :

- Residence time: 30–60 minutes.

- Temperature: 90°C.

- Pressure: 2–3 bar.

This method reduces solvent waste and enhances reproducibility compared to batch processes.

Purification Techniques

- Crystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity.

- Chromatography : Reserved for high-purity applications (e.g., pharmaceutical intermediates), using hexane/ethyl acetate gradients.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

- Melting Point : 148–150°C (uncorrected).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its imidazole ring system. Key findings include:

Mechanistic studies indicate that oxidation primarily targets the C5 position of the imidazole ring, forming stable carboxylate intermediates under controlled pH (2.5–3.0) .

Reduction Reactions

Reductive modifications occur at the carbonyl groups and fluorobenzyl substituent:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3-(4-Fluorobenzyl)-5,5-dimethylimidazolidin-2-ol | 72% | |

| NaBH₄ | Ethanol, RT | Partially reduced imidazoline derivatives | 45% |

Steric hindrance from the 5,5-dimethyl groups slows reduction kinetics compared to non-methylated analogs .

Substitution Reactions

The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):

Electron-withdrawing effects of the fluorine atom enhance NAS reactivity at the para position .

Cyclocondensation Reactions

The compound acts as a precursor in multicomponent reactions (MCRs):

These MCRs leverage the compound’s bifunctional nature, enabling C-C and C-N bond formations under green conditions .

pH-Dependent Reactivity

Experimental data reveal significant pH-mediated behavior:

-

Acidic conditions (pH < 3): Favors tautomerization to enol forms, enhancing electrophilic substitution .

-

Basic conditions (pH > 10): Promotes ring-opening via hydroxide attack at C2 carbonyl .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Fluoro Analog) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 1.2× faster | 89.3 |

| NAS | 3.5× faster | 64.7 |

| Reduction | 0.8× slower | 102.4 |

Fluorine’s electronegativity accelerates electrophilic substitutions but decelerates reductions due to increased ring electron deficiency .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

- This compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Chemical Reactions:

- Oxidation: Can be oxidized to form other imidazole derivatives using agents such as potassium permanganate.

- Reduction: Can undergo reduction with lithium aluminum hydride to yield reduced imidazole derivatives.

- Substitution: Nucleophilic substitution can occur at the fluorobenzyl group, leading to diverse substituted imidazole derivatives.

Biological Research Applications

Enzyme Inhibition Studies:

- The compound is investigated for its potential as an enzyme inhibitor. Its interactions with biological macromolecules make it a candidate for studying enzyme mechanisms and developing inhibitors that could have therapeutic applications.

Therapeutic Potential:

- Preliminary studies suggest that 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione may possess anti-inflammatory and anticancer properties. These therapeutic effects are being explored through various in vitro and in vivo models.

Medicinal Chemistry

Drug Development:

- The unique structural features of this compound make it a promising candidate for drug development. Its potential to interact with biological targets could lead to the discovery of new therapeutic agents for diseases such as cancer and inflammatory disorders.

Case Studies:

Industrial Applications

Material Science:

- The compound is also explored in the development of new materials and chemical processes. Its properties may be leveraged in creating advanced materials with specific functionalities.

Chemical Processes:

- In industrial settings, optimizing reaction conditions for the synthesis of this compound can enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are potential methods for scaling up production.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-fluorobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

- 4-(4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione

- 3-(4-fluorobenzyl)-5,5-dimethylhydantoin

Uniqueness

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is unique due to its specific imidazole ring structure combined with the fluorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(4-Fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C12H13FN2O2

- Molecular Weight : 236.24 g/mol

- CAS Number : 900019-19-4

Imidazole derivatives, including this compound, are known to interact with various biological targets. The imidazole ring is a common pharmacophore that exhibits diverse biological activities such as:

- Antimicrobial

- Antiinflammatory

- Antitumor

The specific biological activity of this compound may stem from its ability to modulate enzyme activity or receptor interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with imidazole derivatives:

Antimicrobial Activity

Imidazole compounds have demonstrated significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains:

- Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| 5d | 11 | B. megaterium |

| 5e | 10 | A. niger |

These results indicate that modifications in the imidazole structure can enhance antimicrobial potency.

Anti-inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory effects. For example, certain compounds exhibit inhibition of inflammatory pathways by targeting specific enzymes involved in inflammation.

Antitumor Activity

Research indicates that some imidazole derivatives possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular pathways related to tumor growth is under investigation.

Case Studies

- Preclinical Studies on Efficacy : In a study examining the efficacy of imidazole derivatives in cancer models, compounds similar to this compound were found to inhibit tumor growth in vitro and in vivo.

- Toxicological Profiles : Another study assessed the toxicological profiles of imidazole derivatives, revealing that while some compounds showed promising therapeutic effects, others exhibited adverse effects such as hepatotoxicity at higher doses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole core or substituents can significantly influence:

- Potency against specific targets.

- Selectivity for desired biological pathways.

For instance, the introduction of electronegative groups like fluorine can enhance binding affinity and improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions between amidines and ketones under base-promoted, transition-metal-free conditions. Key parameters include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of reactants. Optimization should focus on minimizing side reactions (e.g., over-alkylation) by controlling reaction time and using inert atmospheres . Structural analogs, such as 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazoles, have been synthesized via similar routes, with purity confirmed by elemental analysis and spectroscopic techniques .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated for related imidazole derivatives (e.g., 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole) . Infrared (IR) spectroscopy and mass spectrometry (MS) further validate functional groups and molecular weight .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility requires strict control of reaction parameters (temperature, solvent purity, catalyst concentration) and thorough documentation of intermediate purification steps (e.g., column chromatography, recrystallization). Comparative analysis of elemental composition (C, H, N) and melting points with literature data, as seen in studies of structurally similar imidazoles, is essential .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological activity or binding affinity?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., enzymes or receptors). For example, diarylimidazole derivatives have been docked into active sites of anti-inflammatory targets, with binding scores correlated to experimental IC₅₀ values. Density Functional Theory (DFT) calculations further optimize ligand geometry and electronic properties .

Q. How do structural modifications (e.g., fluorobenzyl substitution) influence its efficacy as a fluorescent chemosensor?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance photostability and alter emission spectra. Studies on 4,5-dimethylimidazole derivatives show that fluorophenyl groups improve metal ion (e.g., Ir³⁺) chelation efficiency, detectable via fluorescence quenching or shifts in λ_max. Systematic SAR (Structure-Activity Relationship) studies comparing halogenated analogs (Cl, Br, F) are recommended .

Q. What environmental degradation pathways should be considered for this compound?

- Methodological Answer : Environmental fate studies should assess hydrolysis, photolysis, and biodegradation under controlled conditions. For instance, INCHEMBIOL project methodologies (e.g., abiotic/biotic transformation assays) can be adapted to track degradation products via LC-MS/MS. Stability in aqueous systems (pH 5–9) and soil adsorption coefficients (K_oc) are critical parameters .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using guidelines like OECD TG 423 for toxicity testing. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) and report full experimental details (e.g., DMSO concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.